N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide
CAS No.: 941912-94-3
Cat. No.: VC21516089
Molecular Formula: C14H22N2O2S
Molecular Weight: 282.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941912-94-3 |
|---|---|
| Molecular Formula | C14H22N2O2S |
| Molecular Weight | 282.4g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide |
| Standard InChI | InChI=1S/C14H22N2O2S/c1-11-6-8-16(9-7-11)19(17,18)15-14-5-4-12(2)10-13(14)3/h4-5,10-11,15H,6-9H2,1-3H3 |
| Standard InChI Key | GTZKEBCXPWYSAI-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)S(=O)(=O)NC2=C(C=C(C=C2)C)C |
| Canonical SMILES | CC1CCN(CC1)S(=O)(=O)NC2=C(C=C(C=C2)C)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide features a sulfonamide group that connects a 4-methylpiperidine ring to a 2,4-dimethylphenyl moiety. The compound's structure consists of three key components:
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A piperidine ring with a methyl substituent at the 4-position
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A sulfonamide linkage (-SO₂NH-)
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A 2,4-dimethylphenyl group attached to the sulfonamide nitrogen
These structural elements contribute significantly to the compound's biological properties and potential therapeutic applications.
Physical and Chemical Properties
N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide possesses distinct physicochemical properties that influence its behavior in biological systems and synthetic conditions. Table 1 summarizes the key properties of this compound.
Table 1: Physical and Chemical Properties of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide
| Property | Value |
|---|---|
| CAS Number | 941912-94-3 |
| Molecular Formula | C₁₄H₂₂N₂O₂S |
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide |
| Standard InChI | InChI=1S/C14H22N2O2S/c1-11-6-8-16(9-7-11)19(17,18)15-14-5-4-12(2)10-13(14)3/h4-5,10-11,15H,6-9H2,1-3H3 |
| Standard InChIKey | GTZKEBCXPWYSAI-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)S(=O)(=O)NC2=C(C=C(C=C2)C)C |
These fundamental properties provide essential information for researchers working with this compound in various fields from medicinal chemistry to pharmacology.
Spectroscopic Characteristics
The structural elucidation and purity assessment of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide rely on various spectroscopic techniques that identify specific functional groups and molecular arrangements. These methods include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon environments within the molecule
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Infrared (IR) Spectroscopy: Identifies characteristic absorption bands for the sulfonamide group (typically around 1300-1150 cm⁻¹ for S=O stretching)
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Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, helping confirm the molecular formula
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X-ray Crystallography: When applicable, provides absolute confirmation of the three-dimensional structure
These complementary techniques ensure accurate characterization of the compound during synthesis, purification, and biological testing phases.
Synthesis Methods
Optimization of Reaction Conditions
The successful synthesis of high-purity N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide requires careful optimization of several reaction parameters:
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Temperature control: Influences both reaction rate and selectivity
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Solvent selection: Affects solubility, reaction kinetics, and product formation
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Catalyst choice: May enhance reaction efficiency and stereoselectivity
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Reaction time: Must be sufficient for completion while minimizing side reactions
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Purification techniques: Typically including recrystallization or chromatography
These optimization factors are critical for achieving maximum yield and purity, which are essential considerations for both research applications and potential scale-up for pharmaceutical purposes.
Biological Activities
Antibacterial Properties
Research indicates that N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide exhibits significant antibacterial activity. Like other sulfonamide compounds, it may interact with bacterial enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis and survival.
The antibacterial mechanism of sulfonamides generally involves:
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Competitive inhibition of dihydropteroate synthase
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Disruption of folic acid metabolism in bacterial cells
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Subsequent inhibition of bacterial DNA synthesis and cell division
These properties position this compound as a potential candidate for further investigation in antibacterial drug development, particularly in addressing emerging resistance to conventional antibiotics.
Anticonvulsant Activity
Studies have demonstrated that N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide and its derivatives show promising anticonvulsant properties in preliminary screenings. Initial evaluations indicated positive activity against seizures induced by maximal electroshock (MES) tests, suggesting potential applications in epilepsy treatment.
The anticonvulsant efficacy may involve one or more of the following mechanisms:
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Modulation of voltage-gated ion channels
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Alteration of excitatory/inhibitory neurotransmitter balance
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Stabilization of neuronal membranes
While the exact mechanism requires further elucidation, these findings highlight the compound's potential value in developing new therapeutic options for seizure disorders.
Structure-Activity Relationships
Key Structural Features
The biological activity of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide is influenced by specific structural elements that determine its interaction with target biological systems:
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The methyl substituents on the phenyl ring: Affect lipophilicity and binding affinity
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The piperidine ring conformation: Influences the three-dimensional presentation of functional groups
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The sulfonamide linkage: Provides hydrogen bond donors/acceptors crucial for target interactions
Understanding these structure-activity relationships is essential for the rational design of more potent derivatives with enhanced specificity and reduced side effects.
This comparative analysis demonstrates the versatility of sulfonamide chemistry and how structural modifications can direct biological activity toward specific therapeutic targets .
Research Applications
Current Research Focus
Current research on N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide focuses on several areas:
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Further characterization of its antibacterial spectrum and potency
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Detailed investigation of anticonvulsant mechanisms
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Development of analytical methods for detection and quantification
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Exploration of structure-activity relationships through derivative synthesis
These research directions aim to fully understand the compound's potential and optimize its properties for specific applications.
Synthesis Optimization Strategies
Researchers are exploring various strategies to improve the synthesis of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide and related compounds. Some approaches include:
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One-pot synthesis methods to increase efficiency
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Catalyst optimization to improve yield and selectivity
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Green chemistry approaches to reduce environmental impact
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Scale-up considerations for potential commercial applications
These synthetic advances are crucial for making the compound more accessible for research and potential therapeutic development .
Future Perspectives
Emerging Applications
Beyond the currently documented antibacterial and anticonvulsant properties, sulfonamides structurally related to N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide have shown potential in various therapeutic areas:
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As enzyme inhibitors in metabolic disorders
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For antimalarial applications, as demonstrated with related sulfonamide structures
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As potential modulators of protein-protein interactions
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In combination with other pharmacophores to create hybrid molecules with multiple mechanisms of action
These emerging applications highlight the versatility of this chemical scaffold and suggest directions for future research .
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